



# Application Notes: Dosing and Administration of TH9619 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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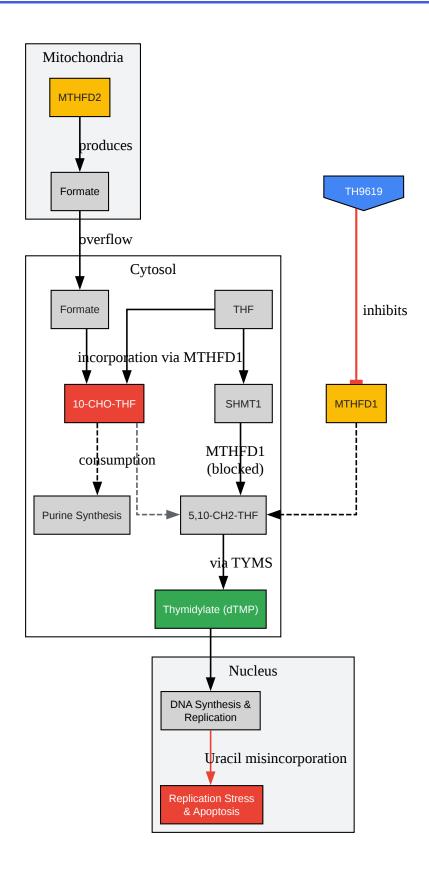
#### Introduction

**TH9619** is a novel, potent small-molecule inhibitor targeting the one-carbon (1C) metabolism enzymes MTHFD1 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1) and MTHFD2.[1][2] In cancer cells, which often upregulate the 1C pathway to meet the high demand for nucleotides for proliferation, **TH9619** induces a cytotoxic effect.[1][3] Its mechanism involves the inhibition of MTHFD1 downstream of mitochondrial formate production, leading to the accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF).[2][4] This "folate trapping" depletes the pool of free tetrahydrofolate, which in turn inhibits thymidylate synthesis, causing uracil misincorporation into DNA, replication stress, and ultimately, cancer cell death.[3][5][6] These application notes provide a summary of dosing and administration protocols for **TH9619** in preclinical mouse xenograft models based on published studies.

### **Mechanism of Action: Folate Trapping**

**TH9619**'s primary mechanism in MTHFD2-expressing cancer cells is not the direct inhibition of mitochondrial MTHFD2, as the compound does not appear to enter mitochondria.[2][4] Instead, it inhibits cytosolic and nuclear MTHFD1.[4][5] In cancer cells that overexpress MTHFD2, there is a significant overflow of formate from the mitochondria into the cytosol. **TH9619**'s inhibition of MTHFD1 blocks the conversion of 10-CHO-THF, causing it to accumulate. This trapping sequesters the folate pool, starving other essential pathways, most critically the synthesis of thymidylate, a key DNA building block.[5][7]





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Caption: **TH9619** inhibits MTHFD1, causing a "folate trap" that depletes thymidylate for DNA synthesis.

## **Quantitative Data Summary**

The following tables summarize the dosing and pharmacokinetic data for **TH9619** from various mouse xenograft studies.

Table 1: Dosing Regimens in Efficacy Studies

Xenograft Model	Mouse Strain	TH9619 Dose & Frequency	Administration Route	Key Findings & Reference
HL-60 (AML)	NOG	30 mg/kg, twice daily (bid)	Subcutaneous	Significantly improved overall survival compared to vehicle control.
HL-60 (AML)	NSG	60 mg/kg, four times daily	Subcutaneous	Outperformed standard-of-care cytarabine (AraC) in improving survival.[6]
OSU-CLL, MEC-	Custom Model*	Not Specified	Not Specified	Strikingly improved mouse survival and eradicated established primary tumors. [9]

<sup>\*</sup>Note: This model utilized CLL cells with TK1 deletion in mice fed a low folate diet to better mimic human physiology.[9]



Table 2: Dose Tolerability Study

Mouse Strain	TH9619 Dose & Frequency	Administration Route	Duration	Outcome & Reference
NOD-SCID	90 mg/kg, twice daily (bid)	Subcutaneous	2 weeks (4 doses total)	The dose was tolerated with no significant impact on body weight reported.[6][10]

Table 3: Pharmacokinetic Parameters

Mouse Strain	TH9619 Dose	Administration Route	Parameter	Value (mean ± SD) & Reference
NOG	10 mg/kg	Subcutaneous	Plasma Concentration	Data available but specific values require consulting the source figures.[6] [10]
NOG (HL-60 Xenograft)	30 mg/kg, twice daily	Subcutaneous	Plasma Concentration (at 15 min post- dose)	~12,000 nM[8]
NOG (HL-60 Xenograft)	30 mg/kg, twice daily	Subcutaneous	Plasma Concentration (at 30 min post- dose)	~10,000 nM[8]

## **Experimental Protocols**

Protocol 1: Animal Models and Dietary Considerations



Researchers have noted that standard mouse xenograft models may not fully predict **TH9619** efficacy in humans due to significantly higher plasma levels of thymidine and folate in mice.[5] [9] These metabolites can compromise the cytotoxic effects of **TH9619**.[9] Therefore, it is highly recommended to use a customized dietary protocol.

- Animal Strains: Immunocompromised mice such as NOG (NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac), NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), or NOD-SCID are suitable for xenograft studies.[6][11]
- Housing: House animals in individually ventilated cages under a 12:12 light:dark cycle with controlled temperature and humidity.[11]
- Diet (Crucial): To better model human physiology and maximize **TH9619** efficacy, place mice on a folic acid-deficient diet for a period (e.g., two weeks) before and during the study.[9][11] Standard chow can be used for control groups or if this variable is not being tested.
- Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

Protocol 2: Xenograft Model Establishment (HL-60 AML Model)

- Cell Culture: Culture HL-60 (human acute myeloid leukemia) cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- Cell Preparation: On the day of injection, harvest cells, wash with sterile PBS or saline, and resuspend at the desired concentration (e.g., 5 x 10<sup>6</sup> cells per 200 μL). Maintain cells on ice.
- Implantation: For a systemic model, inject the cell suspension intravenously (IV) via the tail vein of 6- to 8-week-old female NOG or NSG mice.[11] For subcutaneous models, inject the cells into the flank.
- Tumor Establishment: Allow tumors to establish. For systemic models, this may be a set number of days post-injection (e.g., 6-11 days).[10] For subcutaneous models, wait until tumors reach a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).

Protocol 3: TH9619 Formulation and Administration



- Formulation: The specific vehicle for TH9619 solubilization is critical for in vivo delivery.
   While not always explicitly detailed in abstracts, typical formulations for subcutaneous delivery involve vehicles such as a mixture of Solutol HS 15, DMSO, and saline.
   Researchers must perform formulation development or consult specific publications for the exact, validated vehicle composition.
- Dose Calculation: Calculate the required dose for each mouse based on its most recent body weight measurement. Doses ranging from 30 mg/kg to 90 mg/kg have been tested.[8]
   [10]
- Administration: Administer the formulated **TH9619** via subcutaneous (SC) injection. The frequency can range from twice daily (bid) to four times daily, depending on the study's design.[6][8]

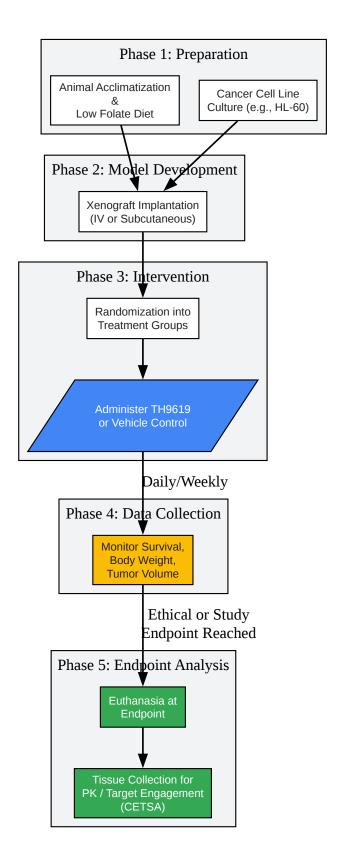
Protocol 4: Efficacy and Tolerability Monitoring

- Efficacy Measurement:
  - Survival: Monitor mice daily and record survival. The primary endpoint is often a significant increase in overall survival compared to a vehicle-treated control group.[6][8]
  - Tumor Burden (for SC models): Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
- Tolerability Measurement:
  - Body Weight: Monitor and record the body weight of each animal 2-3 times per week as a general indicator of health and drug toxicity.[8][10]
  - Clinical Signs: Observe mice daily for any adverse clinical signs (e.g., changes in posture, activity, or grooming).
- Target Engagement (Optional): At the end of the study, tumor samples can be collected to confirm in vivo target engagement using methods like the Cellular Thermal Shift Assay (CETSA).[6]

## **Experimental Workflow Visualization**



The following diagram outlines a typical workflow for a **TH9619** efficacy study in a mouse xenograft model.





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Caption: Workflow for **TH9619** in vivo xenograft studies from preparation to endpoint analysis.

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- To cite this document: BenchChem. [Application Notes: Dosing and Administration of TH9619 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929107#dosing-and-administration-of-th9619-in-mouse-xenograft-models]

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